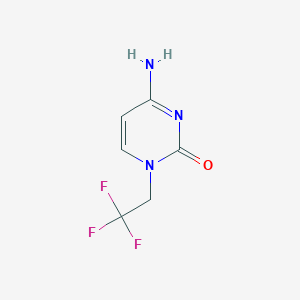![molecular formula C15H16F3N3O2 B2852122 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240984-67-1](/img/structure/B2852122.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets several kinases involved in B-cell receptor (BCR) signaling pathways. TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
TAK-659 inhibits several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, TAK-659 prevents downstream signaling events that are critical for the survival and proliferation of B-cell malignancies. Additionally, TAK-659 has been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways in B-cell malignancies, leading to decreased cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile in preclinical studies. TAK-659 also targets several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, making it a potent inhibitor of B-cell malignancies. However, TAK-659 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on TAK-659. First, clinical trials are needed to evaluate the efficacy and safety of TAK-659 in humans. Second, further preclinical studies are needed to understand the optimal dosing and administration of TAK-659. Third, TAK-659 could be combined with other targeted therapies or chemotherapy agents to improve its anti-tumor activity. Fourth, TAK-659 could be evaluated for its potential use in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, TAK-659 could be modified to improve its pharmacokinetic properties, such as its half-life, to increase its effectiveness in vivo.
Synthesemethoden
TAK-659 can be synthesized through a multi-step process involving various chemical reactions. The initial step involves the preparation of 2-(trifluoromethoxy)aniline, which is then reacted with 2-bromo-1-cyclopropylethanol to form the intermediate product. The intermediate product is then further reacted with cyanogen bromide and acetic anhydride to obtain TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as CLL and NHL. In preclinical studies, TAK-659 has demonstrated potent activity against several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. TAK-659 has also been shown to induce apoptosis in CLL cells and inhibit tumor growth in mouse models of NHL.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(9-19,10-6-7-10)21-13(22)8-20-11-4-2-3-5-12(11)23-15(16,17)18/h2-5,10,20H,6-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVUBDLBXZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)
![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)
![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)